2-Propylpiperidine

Catalog No.
S573094
CAS No.
3238-60-6
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylpiperidine

CAS Number

3238-60-6

Product Name

2-Propylpiperidine

IUPAC Name

2-propylpiperidine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3

InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N

SMILES

CCCC1CCCCN1

solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE
18 mg/mL

Synonyms

cicutine, conicine, coniine, coniine hydrobromide, (S)-isomer, coniine hydrochloride, (+-)-isomer, coniine hydrochloride, (S)-isomer, coniine, (+-)-isomer, coniine, (S)-isomer, koniin

Canonical SMILES

CCCC1CCCCN1

The exact mass of the compound Coniine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, acetone, benzene, amyl alcohol; slightly sol in chloroform; one ml dissolves in 90 ml water, less sol in hot water; the base dissolves about 25% water at room temperature18 mg/ml. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Propylpiperidine is a saturated six-membered heterocyclic secondary amine characterized by an alpha-position propyl substitution. As a foundational structural motif in piperidine alkaloids, it serves as a critical building block in organic synthesis, a specialized reference standard in toxicology, and a sterically demanding precursor for pharmaceutical development. With a pKa of 11.24, it functions as a strong base, while its extended alkyl chain imparts distinct lipophilicity and steric bulk compared to lower homologs. Procurement decisions typically hinge on its specific thermal processability, distinct biphasic extraction behavior, and its strict structural necessity in nicotinic acetylcholine receptor (nAChR) binding assays where shorter alkyl chains fail to elicit biological responses.

Substituting 2-propylpiperidine with more common analogs like piperidine or 2-methylpiperidine fundamentally alters both process chemistry and biological assay outcomes. In synthetic workflows, the transition from a methyl to a propyl group significantly increases the boiling point and steric hindrance, shifting the required conditions for N-alkylation while dramatically improving stereocontrol in asymmetric catalysis. In toxicological and pharmacological applications, the three-carbon chain is the absolute minimum length required to trigger specific nAChR-mediated teratogenic pathways; 2-methyl and 2-ethyl derivatives are biologically inactive in these specific models. Consequently, utilizing a shorter-chain homolog to reduce procurement costs will result in assay failure and compromised stereoselectivity in chiral synthesis [1].

Processability: Boiling Point and Volatility Profile

The alpha-propyl substitution fundamentally alters the thermal envelope of the piperidine ring. 2-Propylpiperidine exhibits a boiling point of 166 °C, which is substantially higher than that of 2-methylpiperidine (120 °C) and the parent piperidine (106 °C). This 46 °C differential allows chemists to execute high-temperature derivatizations, such as sterically hindered N-alkylations or exhaustive amidations, at atmospheric pressure without the evaporative losses or pressurized reactor requirements associated with lighter homologs .

Evidence DimensionBoiling Point at Atmospheric Pressure
Target Compound Data166 °C
Comparator Or Baseline2-Methylpiperidine (120 °C)
Quantified Difference+46 °C higher boiling point
ConditionsStandard atmospheric pressure (760 Torr)

Enables higher-temperature synthetic steps at atmospheric pressure, reducing equipment complexity and minimizing evaporative material loss during scale-up.

Precursor Suitability: Steric Bulk in Asymmetric Reduction

When utilized as a precursor in the synthesis of chiral alkaloid libraries, the steric volume of the propyl group provides superior facial discrimination compared to shorter alkyl chains. In the Ir-MeO-BoQPhos catalyzed asymmetric hydrogenation of N-benzylpyridinium salts, the 2-propyl substituted substrate yields the corresponding chiral piperidine with an 88:12 enantiomeric ratio (er). Under identical conditions, the 2-methylpiperidine analog achieves only an 82:18 er. This demonstrates that the propyl chain is highly effective at directing stereoselectivity in transition-metal-catalyzed reductions [1].

Evidence DimensionEnantiomeric Ratio (er) in Ir-catalyzed reduction
Target Compound Data88:12 er
Comparator Or Baseline2-Methylpiperidine precursor (82:18 er)
Quantified Difference6% absolute improvement in enantiomeric excess
ConditionsIr-MeO-BoQPhos catalyst, 30 °C, 450 psi H2

Justifies the procurement of the propyl derivative for chiral library synthesis where maximizing stereochemical purity is critical to downstream yield.

Handling and Processability: Biphasic Extraction Efficiency

The addition of the three-carbon side chain significantly reduces the aqueous solubility of the piperidine core. While the parent piperidine is fully miscible with water, 2-propylpiperidine exhibits a limited water solubility of approximately 18 mg/mL (dissolving 1 mL in 90 mL of water). This distinct lipophilicity facilitates clean phase separation during liquid-liquid extraction (LLE) workups, eliminating the need for the exhaustive salting-out procedures or continuous extraction methods required when isolating highly water-soluble lower homologs .

Evidence DimensionAqueous Solubility
Target Compound Data~18 mg/mL (partially soluble)
Comparator Or BaselinePiperidine (fully miscible)
Quantified DifferenceTransition from infinite solubility to restricted biphasic partitioning
ConditionsRoom temperature aqueous workup

Streamlines downstream purification and product isolation in industrial and laboratory settings by enabling efficient standard solvent extraction.

Application-Critical Performance: nAChR-Mediated Teratogenicity

In veterinary toxicology and neuropharmacology, 2-propylpiperidine (coniine) is utilized as a specific reference standard for inducing multiple congenital contracture (MCC) defects via nicotinic acetylcholine receptor (nAChR) agonism. Structure-activity relationship studies demonstrate that a carbon side-chain of at least three carbons alpha to the piperidine nitrogen is strictly required for this teratogenic activity. Closely related analogs, including piperidine, 2-methylpiperidine, and 2-ethylpiperidine, are completely non-teratogenic in livestock models, rendering them entirely unsuitable as substitutes for this biological assay [1].

Evidence DimensionTeratogenic activity (MCC defect induction)
Target Compound DataActive (induces MCC defects)
Comparator Or Baseline2-Methylpiperidine and 2-Ethylpiperidine (Inactive)
Quantified DifferenceBinary shift from inactive to active
ConditionsLivestock/mammalian developmental toxicology models

Ensures assay validity for researchers requiring the specific structural motif necessary to trigger nAChR-mediated developmental toxicity.

High-Temperature N-Alkylation and Amidation Workflows

Due to its elevated boiling point (166 °C), 2-propylpiperidine is selected over lighter homologs when synthesizing sterically hindered amides or complex tertiary amines that require extended reflux at high temperatures. It prevents the evaporative losses commonly encountered with piperidine, making it highly suitable for atmospheric-pressure batch manufacturing .

Chiral Alkaloid Library Synthesis

In the development of pharmaceutical libraries, the pronounced steric bulk of the alpha-propyl group provides superior stereocontrol during asymmetric reductions and kinetic resolutions. It is specifically selected over 2-methylpiperidine when maximizing the enantiomeric ratio (er) of fused tricyclic piperidine-containing pharmacophores is a primary process goal [1].

Analytical Reference Standards in Veterinary Toxicology

Because the three-carbon alpha-substitution is the strict minimum requirement for inducing nAChR-mediated teratogenicity, 2-propylpiperidine serves as a strictly required reference standard for evaluating multiple congenital contracture (MCC) defects. It cannot be substituted by 2-methyl or 2-ethyl analogs, which fail to trigger the targeted biological pathways [2].

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

2

Boiling Point

133 °C

Density

0.844-0.848 @ 20 °C/4 °C

Odor

MOUSY ODOR

Melting Point

SOLIDIFIES AROUND -2 °C
-2°C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

3238-60-6
458-88-8

Wikipedia

Coniine
(+/-)-coniine

Dates

Last modified: 08-15-2023

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